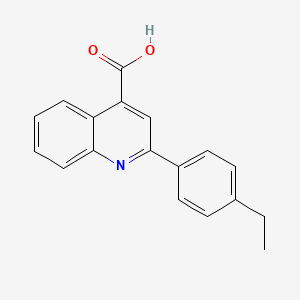

2-(4-Ethylphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Ethylphenyl)quinoline-4-carboxylic acid is a compound used in proteomics research . It is a derivative of 2-Phenylquinoline-4-Carboxylic Acid, which has been studied as a potential inhibitor of histone deacetylases (HDACs), a group of enzymes that remove acetyl groups from histone proteins . This compound has a molecular formula of C18H15NO2 and a molecular weight of 277.32 .

Synthesis Analysis

The synthesis of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid involves the introduction of the 2-substituted phenylquinoline-4-carboxylic acid group to the cap moiety of HDAC inhibitors . A series of these compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups . Other synthesis protocols involve reactions catalyzed by transition metals, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid is characterized by a benzene ring fused with a pyridine moiety . The compound has a molecular formula of C18H15NO2 .Chemical Reactions Analysis

In the development of anticancer drugs, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . The active compound D28 and its analog D29 exhibited significant HDAC3 selectivity against HDAC1, 2, 3, and 6 .Physical And Chemical Properties Analysis

2-(4-Ethylphenyl)quinoline-4-carboxylic acid is a white solid . It has a molecular weight of 277.32 .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis of Substituted Anilides of Quinaldic Acid : This research developed a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid, employing microwave irradiation. This approach offers an efficient and innovative synthesis technique, potentially applicable to derivatives of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid (Bobál et al., 2011).

Inhibition Efficiencies of Quinoxalines as Corrosion Inhibitors : This study utilized quantum chemical calculations to explore the relationship between the molecular structure of quinoxalines (similar in structure to quinoline derivatives) and their efficiency as corrosion inhibitors for copper (Zarrouk et al., 2014).

Synthesis and Anticancer Activity of Amino- and Fluoro-Substituted Quinoline-4-Carboxylic Acid Derivatives : This research synthesized amino substituted quinoline-4-carboxylic acid derivatives and evaluated their anticancer activity. The compounds showed significant activity, suggesting their potential as anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Synthesis and Biological Activities of 2,4-Bis(benzofuran-2-yl)-Quinolines : This study describes the synthesis of new quinoline derivatives with potential anti-tubercular and anti-bacterial activities (Li et al., 2019).

Synthesis and Transformations of Aminoquinolines for Biochemical Applications : This research focuses on the synthesis of new quinoline derivatives as potential antioxidants and radioprotectors, relevant for biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Photophysical Properties of Azole-Quinoline Based Fluorophores : Investigating the photophysical behaviors of quinoline derivatives in solvents of different polarities, this study contributes to understanding their application in biochemistry and materials science (Padalkar & Sekar, 2014).

Mecanismo De Acción

Target of Action

2-(4-Ethylphenyl)quinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to interact with their targets, such as alkaline phosphatases, leading to inhibition of these enzymes . This interaction can result in changes in cellular processes regulated by these enzymes.

Biochemical Pathways

Given its potential inhibitory effects on alkaline phosphatases , it may impact pathways regulated by these enzymes. Alkaline phosphatases play a crucial role in a variety of biological processes, including bone mineralization and lipid metabolism.

Pharmacokinetics

It’s worth noting that compounds with higher lipophilicity, such as some quinoline derivatives, have displayed higher activity , which could suggest better absorption and distribution within the body.

Result of Action

The inhibition of alkaline phosphatases by quinoline derivatives could potentially lead to alterations in the cellular processes these enzymes regulate .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-ethylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-12-7-9-13(10-8-12)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETVXMLZGMOFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)quinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2814420.png)

![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid](/img/structure/B2814422.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2814430.png)

![Spiro[4.5]dec-3-en-2-one](/img/structure/B2814431.png)

![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2814434.png)

acetate](/img/structure/B2814435.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)